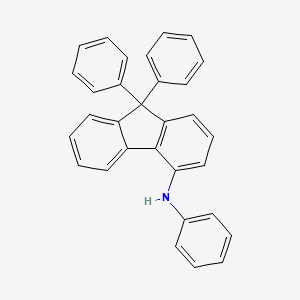

N,9,9-Triphenyl-9H-fluoren-4-amine

Description

Contextualization within Fluorene (B118485) and Triarylamine Chemistry

N,9,9-Triphenyl-9H-fluoren-4-amine is a derivative of two important classes of organic molecules: fluorene and triarylamine. Fluorene is a polycyclic aromatic hydrocarbon characterized by a planar biphenyl (B1667301) system bridged by a methylene (B1212753) group. This structure provides thermal and morphological stability, as well as efficient charge transport. nih.govrsc.org The fluorene unit is a versatile building block in materials science, often functionalized at the C9 position to tune its electronic and physical properties. nih.gov

Triarylamines are compounds with a central nitrogen atom bonded to three aromatic rings. wikipedia.org They are well-known for their excellent hole-transporting properties, meaning they can efficiently move positive charge carriers. wikipedia.org This characteristic makes them essential components in the hole-transport layers of organic light-emitting diodes (OLEDs) and as donors in organic solar cells. wikipedia.orgacs.org The propeller-like shape of triarylamines can also disrupt molecular packing, which can improve the solubility and film-forming properties of materials. ntu.edu.tw By combining the fluorene and triarylamine moieties, this compound inherits the beneficial properties of both, leading to a material with high thermal stability, good solubility, and efficient charge transport capabilities.

Structural Significance of the this compound Motif

The specific arrangement of atoms in this compound is crucial to its function. The two phenyl groups attached to the C9 position of the fluorene core create a bulky, three-dimensional structure. This steric hindrance prevents the planar fluorene units from stacking too closely together, a phenomenon known as aggregation-caused quenching in fluorescent materials, which can reduce the efficiency of light-emitting devices. The 9-phenylfluorenyl (Pf) group is also recognized for its ability to prevent racemization in chiral compounds. nih.gov

Contemporary Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is largely focused on their application in organic electronics. Scientists are actively exploring their use as:

Hole-Transporting Materials (HTMs) in OLEDs and Perovskite Solar Cells (PSCs): The high hole mobility and thermal stability of these compounds make them excellent candidates for the hole-transport layer in these devices, improving their efficiency and lifespan. rsc.orgacs.org

Host Materials for Phosphorescent OLEDs: The high triplet energy of the fluorene core allows it to act as an effective host for phosphorescent emitters, preventing energy loss and enhancing the efficiency of the device.

Organic Dyes in Dye-Sensitized Solar Cells (DSSCs): Modified triarylamine-fluorene structures are being investigated as organic dyes that absorb light and inject electrons into a semiconductor, forming the basis of DSSCs. acs.orgepa.gov

Fluorescent Molecular Switches: Researchers are designing and synthesizing novel fluorene-based molecules with bis(triphenylamine) modifications that exhibit mechanofluorochromism, where the fluorescence color changes in response to mechanical force. rsc.org This has potential applications in sensors and data storage.

Molecular engineering efforts are focused on synthesizing analogues with different substituents on the fluorene and triphenylamine (B166846) units to fine-tune their electronic properties, solubility, and morphology for specific applications. acs.orgrsc.org

Interdisciplinary Relevance in Chemical Science and Engineering

The study and application of this compound bridge the disciplines of chemical science and engineering.

In Chemical Science: Organic chemists are focused on the synthesis of new fluorene-triarylamine derivatives with tailored properties. rsc.orgacs.orgntu.edu.tw This involves developing novel synthetic routes and understanding the structure-property relationships through computational chemistry and various spectroscopic techniques. rsc.orgacs.org Physical chemists investigate the photophysical and electrochemical properties of these materials to understand the fundamental processes of charge transport and light emission. acs.org

In Chemical and Materials Engineering: Engineers are concerned with the practical application of these materials in devices. This includes developing processing techniques for creating high-quality thin films, such as spin-coating and vacuum deposition. ntu.edu.tw They also design and fabricate device architectures that optimize the performance of OLEDs, solar cells, and other electronic components incorporating these advanced materials. The development of air-stable and solution-processable materials is a key area of research to enable low-cost, large-area manufacturing of flexible electronics. rsc.org

The collaborative efforts between chemists and engineers are crucial for translating the potential of molecules like this compound into tangible technological advancements.

Structure

3D Structure

Properties

Molecular Formula |

C31H23N |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

N,9,9-triphenylfluoren-4-amine |

InChI |

InChI=1S/C31H23N/c1-4-13-23(14-5-1)31(24-15-6-2-7-16-24)27-20-11-10-19-26(27)30-28(31)21-12-22-29(30)32-25-17-8-3-9-18-25/h1-22,32H |

InChI Key |

AOLWEEPPUNUWER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)NC5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,9,9 Triphenyl 9h Fluoren 4 Amine

Strategies for the Direct Synthesis of the N,9,9-Triphenyl-9H-fluoren-4-amine Core

The direct synthesis of the this compound core is most effectively achieved through modern cross-coupling methodologies, which allow for the precise formation of the crucial carbon-nitrogen bond.

Established Synthetic Routes for Fluorene-Amine Conjugates

The synthesis of fluorene-amine conjugates has historically been approached through several established routes. One common method involves the reduction of a nitrofluorene precursor. For instance, a nitro group can be introduced onto the fluorene (B118485) core via electrophilic nitration, followed by reduction to the corresponding amine using reagents like hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. nih.gov This resulting fluorenyl amine can then be further functionalized.

Another classical approach is the direct amination of a halogenated fluorene. However, traditional methods like nucleophilic aromatic substitution often require harsh reaction conditions and have limited substrate scope, making them less suitable for complex molecules like this compound. The development of transition-metal-catalyzed reactions has largely superseded these older methods for creating such specific C-N linkages.

Application of Palladium-Catalyzed C-N Cross-Coupling Reactions in Amination

The most prominent and efficient method for synthesizing this compound is the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form C-N bonds with high efficiency and functional group tolerance. acs.orgorganic-chemistry.org

The likely synthetic strategy involves the coupling of a halogenated 9,9-diphenylfluorene derivative, such as 4-Bromo-9,9-diphenyl-9H-fluorene, with diphenylamine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a specialized phosphine ligand. A base is required to facilitate the catalytic cycle. libretexts.org

A closely related synthesis was reported for a similar compound, N¹-(9,9-diphenyl-9H-fluoren-2-yl)-N⁴,N⁴-diphenylbenzene-1,4-diamine, which was prepared via a Buchwald-Hartwig reaction between 9,9-diphenyl-9H-fluoren-2-amine and 4-iodo-N,N-diphenylaniline. mdpi.com The reaction utilized a catalyst system of palladium(II) acetate and tri-tert-butylphosphine with sodium tert-butoxide as the base in toluene. mdpi.com This precedent strongly supports the viability of this approach for the target molecule.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in Synthesizing Aryl-Fluorene Amines

| Aryl Halide | Amine | Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Iodo-N,N-diphenylaniline | 9,9-Diphenyl-9H-fluoren-2-amine | Pd(OAc)₂ | tBu₃P | NaOtBu | Toluene | 110 | N/A | mdpi.com |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | |

| Aryl Chlorides | Anilines | N/A | Biarylphosphine Ligands | Weak Base | N/A | N/A | Good to Excellent |

Novel Synthetic Approaches and Catalyst Development

Research in C-N cross-coupling continues to evolve, focusing on developing more sustainable and efficient catalytic systems. researchgate.net Recent advances include the development of new generations of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) by the Buchwald group, which enhance catalyst activity and expand the substrate scope to include less reactive aryl chlorides. youtube.com One-component palladium precatalysts that are air- and thermally-stable have also been developed to simplify reaction setup and improve reproducibility.

Beyond palladium, other transition metals like copper and nickel are being explored as catalysts for C-N coupling reactions, often referred to as Ullmann-type couplings. mdpi.comresearchgate.net These metals offer a more economical and environmentally friendly alternative to palladium. Microwave-assisted synthesis has also emerged as a technique to dramatically reduce reaction times and improve yields in these coupling reactions. mdpi.com Furthermore, palladium-catalyzed dehydrogenative cyclization reactions represent an atom-economical pathway for creating fluorene cores from benzophenone precursors, offering an alternative route to the core structure before amination. acs.org

Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is synthesized, its properties can be finely tuned through derivatization and functionalization of its various aromatic components.

Regioselective Functionalization of the Fluorene Moiety

The fluorene moiety offers several positions for further functionalization. The C2 and C7 positions are electronically activated and are the most common sites for electrophilic aromatic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation can be employed to introduce new functional groups. The directing effects of the existing substituents—the bulky 9,9-diphenyl groups and the electron-donating amine at the C4 position—will influence the regioselectivity of these reactions. The bulky nature of the C9 substituents can sterically hinder the adjacent positions, potentially favoring substitution at the C2 and C7 positions.

For more controlled functionalization, palladium-catalyzed C-H activation/arylation reactions provide a powerful tool for directly forming new C-C bonds on the fluorene skeleton without pre-functionalization. rsc.org These methods offer a direct route to poly-substituted fluorene derivatives.

Modulation of Substituents on the Triphenylamine (B166846) and Phenyl Rings

The electronic and steric properties of the molecule can be significantly altered by modifying the peripheral phenyl rings of both the triphenylamine and the C9-diphenyl groups.

This modulation can be achieved through two primary strategies:

Pre-functionalization of Starting Materials: This is the most straightforward approach, where substituted precursors are used in the initial synthesis. For example, in the Buchwald-Hartwig coupling step, a substituted diphenylamine (e.g., with methoxy (B1213986), cyano, or fluoro groups) can be used in place of diphenylamine. Similarly, the 9,9-diphenylfluorene core can be synthesized from starting materials bearing substituents on the phenyl rings. This strategy allows for the precise placement of functional groups to tune the HOMO/LUMO energy levels and solubility of the final compound. acs.org

Post-synthesis Modification: While more challenging due to potential selectivity issues, direct functionalization of the existing phenyl rings can be performed. Electrophilic substitution on the N-phenyl rings of the triphenylamine unit would likely occur at the para-positions due to the directing effect of the nitrogen atom. The steric hindrance from the bulky fluorene unit might influence the accessibility of certain positions.

These derivatization strategies are crucial in the field of organic electronics, where precise tuning of molecular properties is required to optimize device performance. nih.govrsc.org

Introduction of Bridging Elements (e.g., Silicon) for Conjugation Control

The introduction of bridging elements, such as silicon atoms, into the fluorene backbone of this compound derivatives is a strategic approach to manipulate the electronic and photophysical properties of these materials. Creating a silafluorene structure, where a silicon atom replaces the C9 carbon of the fluorene unit, can significantly influence the degree of π-conjugation, leading to tailored emission and absorption characteristics.

Synthetic strategies to achieve silicon-bridged fluorenes often involve the lithiation of appropriately substituted biphenyl (B1667301) precursors followed by silylation. For instance, the preparation of 4,5-disilylene-bridged 9-silafluorenes has been accomplished through the lithiation of 2,2',6,6'-tetrabromobiphenyls and subsequent reaction with dichlorodimethylsilane or 1,2-dichloro-1,1,2,2-tetramethyldisilane nih.gov. While this specific example does not start from this compound, the underlying principle of building the silafluorene core can be adapted for derivatives containing the triphenylamine moiety. Another approach involves the intramolecular homolytic aromatic silylation of biphenyl-2-hydrosilanes to form silafluorenes rsc.org.

The incorporation of a silicon bridge has a pronounced effect on the electronic properties. The silicon bridge at the 4,5-positions of a silafluorene has been shown to induce a red shift in the absorption and fluorescence spectra compared to 9-silafluorenes nih.gov. This is attributed to an increase in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as suggested by DFT calculations nih.gov. Conversely, elongating a disilane bridge in silicon-bridged biphenyls can lead to a blue shift in the UV absorption spectra, indicating a method to finely tune the electronic state by altering the nature of the silicon bridge clockss.org.

While direct synthesis of a simple silicon-bridged this compound is not extensively documented, related structures combining silicon, fluorene, and triphenylamine moieties have been synthesized. For example, a novel silicon-based compound, 10-phenyl-2'-(triphenylsilyl)-10H-spiro[acridine-9,9'-fluorene] (SSTF), which incorporates a spiro-annulated fluorene and a triphenylsilyl group, has been developed for use in blue phosphorescent organic light-emitting diodes (PhOLEDs) nih.gov. The synthesis of dithienosiloles containing peripheral triarylamine moieties also demonstrates the feasibility of combining these key components to create materials with strong fluorescence researchgate.netacs.org.

The table below summarizes the effect of silicon bridging on the photophysical properties of fluorene-based systems based on available research.

| Bridging Type | Effect on Absorption/Emission Spectra | Impact on HOMO/LUMO Levels | Reference |

| 4,5-Dimethylsilylene bridge in 9-silafluorene | Red shift | Increase in both HOMO and LUMO | nih.gov |

| 4,5-Tetramethyldisilylene bridge in 9-silafluorene | Blue emission with large Stokes shift | Not specified | nih.gov |

| Elongated disilane bridge in biphenyls | Blue shift | Not specified | clockss.org |

Polymerization Techniques Utilizing this compound Derivatives

Derivatives of this compound are valuable monomers for the synthesis of high-performance conjugated polymers. Various polymerization techniques are employed to incorporate these units into polymer backbones, enabling the development of materials for applications such as organic light-emitting diodes (OLEDs) and polymer solar cells.

Integration into Conjugated Polymer Systems

The integration of this compound derivatives into conjugated polymer systems is commonly achieved through cross-coupling reactions. Palladium-catalyzed Suzuki and nickel-mediated Yamamoto and Grignard coupling reactions are powerful methods for the polymerization of fluorene derivatives. These techniques allow for the creation of copolymers with alternating donor and acceptor units, which is crucial for tuning the band gap and electronic properties of the resulting materials.

For instance, copolymers of 9,9-dioctylfluorene and 9,9-bis(4-diphenylaminophenyl)-3,6-fluorene have been synthesized via Suzuki coupling polymerization, yielding high molecular weight polymers rsc.org. Similarly, triphenylamine-substituted alternating conjugated polyfluorenes have been synthesized through the Heck coupling reaction. The triphenylamine units in these polymers can serve to suppress the formation of undesirable fluorenone defects, which are known to cause a green emission band and reduce the efficiency and stability of polyfluorene-based devices.

Electrochemical Polymerization Studies for Film Fabrication

Electrochemical polymerization is an in-situ method that allows for the simultaneous synthesis of a polymer and its deposition as a thin film onto an electrode surface. This technique is particularly useful for fabricating electroactive and electrochromic polymer films.

Studies have shown that triphenylamine monomers with a fluorene core can be successfully electropolymerized. These electrogenerated polymer films can exhibit strong color changes, making them suitable for electrochromic applications. The electrochemical behavior of novel polyamides containing fluorene-based triphenylamine units has been investigated, demonstrating reversible electrochemical oxidation and reduction with color changes from colorless to green. Furthermore, triphenylamine-carbazolyl-based polymers have been fabricated on titanium dioxide electrodes via electrochemical polymerization for use in dye-sensitized solar cells.

Strategies for Controlling Polymer Chain Length and Dispersity

Controlling the molecular weight and dispersity (Đ or PDI) of conjugated polymers is essential for achieving reproducible and optimized device performance. While traditional step-growth polymerizations like Suzuki and Yamamoto coupling often result in broad molecular weight distributions, chain-growth polymerization methods offer greater control.

Catalyst-transfer polycondensation (CTP) is a powerful chain-growth technique for the synthesis of well-defined conjugated polymers. Suzuki-Miyaura catalyst-transfer polycondensation has been successfully applied to fluorene monomers to produce polyfluorenes with controlled molecular weights and narrow dispersities. This method has been used to synthesize water-soluble polyfluorenes and complex architectures like block and graft copolymers.

The table below provides a summary of different polymerization techniques used for fluorene and triphenylamine-containing polymers and their typical outcomes in terms of molecular weight and dispersity control.

| Polymerization Technique | Monomer Type | Typical Mn ( g/mol ) | Typical Dispersity (Đ) | Key Features |

| Suzuki Coupling (Step-growth) | Fluorene and triphenylamine derivatives | 47,000 - 189,000 | > 1.5 | High molecular weights achievable. |

| Heck Coupling (Step-growth) | Triphenylamine-substituted fluorene derivatives | Not specified | Not specified | Synthesis of alternating copolymers. |

| Electrochemical Polymerization | Triphenylamine monomers with fluorene core | Not applicable (film) | Not applicable (film) | In-situ film fabrication, electrochromic properties. |

| Suzuki Catalyst-Transfer Polycondensation (Chain-growth) | Triolborate-type fluorene monomer | 5,000 - 69,000 | 1.14 - 1.38 | Controlled molecular weight and narrow dispersity. |

Advanced Spectroscopic and Structural Characterization Methodologies for N,9,9 Triphenyl 9h Fluoren 4 Amine

Techniques for Molecular Structure Elucidation and Confirmation

The confirmation of the molecular structure of N,9,9-Triphenyl-9H-fluoren-4-amine relies on a combination of techniques that provide complementary information about its three-dimensional arrangement in the solid state and its structural integrity in solution.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For fluorene (B118485) derivatives, this technique provides invaluable insights into the molecular conformation, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely published, analysis of related 9,9-disubstituted fluorene compounds reveals common structural motifs.

Typically, the fluorene skeleton itself is nearly planar. The phenyl groups attached to the C9 position often adopt a propeller-like conformation due to steric hindrance, with significant torsion angles. rsc.org The crystal packing is influenced by intermolecular forces such as van der Waals interactions and, in the case of amine-substituted fluorenes, potential hydrogen bonding involving the amine group. A Hirshfeld surface analysis on similar fluorene derivatives has shown that H⋯H, C⋯H, and O⋯H interactions are significant contributors to the crystal packing. nih.gov

Table 1: Expected Crystallographic Parameters for a Fluorene Derivative

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c, Cc, P212121 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the identity and connectivity of the atoms in this compound. While specific spectra for this exact isomer are not publicly available, data from analogous fluorene compounds and general principles of NMR allow for the prediction of its spectral features. rsc.orgchemicalbook.comcore.ac.uk

¹H NMR: The proton NMR spectrum would be expected to show a complex series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the fluorene moiety and the three phenyl groups would exhibit distinct multiplets due to spin-spin coupling. The single proton of the amine group (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display numerous signals corresponding to the 31 carbon atoms. The quaternary carbon at the C9 position, bonded to three phenyl groups, would have a characteristic chemical shift. The carbons of the fluorene and phenyl rings would appear in the aromatic region (typically δ 120–150 ppm). chemicalbook.comchemicalbook.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.0 - 8.5 | Multiplets | Aromatic protons on fluorene and phenyl rings |

| ¹H | Variable | Broad Singlet | N-H proton |

| ¹³C | ~120 - 150 | - | Aromatic carbons |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its aromatic and amine functionalities. A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium band in the 3350-3310 cm⁻¹ region. Strong absorptions corresponding to aromatic C-H stretching are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is typically observed between 1335-1250 cm⁻¹. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be useful for fingerprinting the compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | IR |

| Aromatic C-H | C-H Stretch | > 3000 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | IR, Raman |

Chromatographic and Mass Spectrometric Analytical Protocols

Chromatographic methods are essential for separating this compound from impurities and starting materials, while mass spectrometry provides information about its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Commercial suppliers frequently report purities of over 98.0%, as determined by HPLC analysis. tcichemicals.comlabshake.comsigmaaldrich.com The method typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is commonly performed using a UV detector, as the extensive aromatic system of the molecule provides strong chromophores. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (e.g., at 254 nm or 257 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This powerful hyphenated technique is invaluable for the analysis of complex mixtures and the confirmation of product identity. For this compound, LC-MS can be used to confirm its molecular weight (409.53 g/mol ) by observing the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 410.53) in the mass spectrum. bldpharm.combldpharm.com Furthermore, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide additional structural confirmation. This technique is also highly effective for identifying and profiling any synthesis-related impurities, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile byproducts that may be present in samples of this compound. These byproducts can originate from various sources, including residual starting materials, solvents from the synthesis and purification processes, or as products of side reactions and thermal degradation. The high separation efficiency of gas chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry makes GC-MS an indispensable tool for ensuring the purity of the final compound.

The synthesis of this compound often involves cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. wikipedia.orgwikipedia.org These synthetic routes typically employ starting materials like halogenated fluorene derivatives and aniline (B41778) or diphenylamine, along with various solvents and catalysts. Consequently, potential volatile byproducts could include unreacted starting materials, residual high-boiling solvents (e.g., toluene, dimethylformamide), and products from side reactions such as the dehalogenation of reactants or the formation of homo-coupled products.

In a typical GC-MS analysis, the sample is injected into a heated inlet, which volatilizes the components. The gaseous mixture is then carried by an inert gas through a capillary column. The separation of the mixture's components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for each compound.

The identification of byproducts is achieved by comparing the obtained mass spectra with established libraries or by interpreting the fragmentation patterns. For instance, aromatic amines often exhibit a strong molecular ion peak due to the stability of the aromatic system. nist.gov The fragmentation of this compound and its potential byproducts would likely involve the cleavage of the C-N bond and fragmentation of the phenyl and fluorenyl groups.

A hypothetical GC-MS analysis of a sample of this compound might reveal the presence of several volatile impurities. The following interactive data table outlines potential byproducts, their likely retention times under standard GC conditions, and key mass-to-charge (m/z) fragments that would be observed in their mass spectra.

| Compound Name | Potential Origin | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Aniline | Unreacted starting material | 5.2 | 93 (M+), 66, 39 |

| Diphenylamine | Unreacted starting material/side product | 10.8 | 169 (M+), 168, 141, 77 |

| 4-Bromofluorene | Unreacted starting material | 12.5 | 244/246 (M+), 165, 82.5 |

| Toluene | Residual solvent | 4.1 | 92 (M+), 91, 65 |

| N-Methylpyrrolidone | Residual solvent | 7.8 | 99 (M+), 84, 56, 42 |

| Biphenyl (B1667301) | Side product (homo-coupling) | 9.5 | 154 (M+), 77, 51 |

The data presented in the table are illustrative and would need to be confirmed by running a certified reference standard for each potential byproduct under the same GC-MS conditions. The precise retention times and the relative abundance of the mass fragments can be influenced by the specific GC-MS parameters used, such as the type of capillary column, the temperature program of the GC oven, and the ionization energy in the mass spectrometer. waters.com

Theoretical and Computational Chemistry Investigations of N,9,9 Triphenyl 9h Fluoren 4 Amine

The Untapped Potential of Quantum Chemical Calculations

Probing Ground State Properties with Density Functional Theory (DFT)

Furthermore, DFT is a powerful tool for calculating electronic properties that govern a material's behavior in electronic devices. These properties include ionization potential and electron affinity, which are crucial for assessing the energy barriers for charge injection and transport.

Characterizing Excited States with Time-Dependent Density Functional Theory (TD-DFT)

The photophysical properties of N,9,9-Triphenyl-9H-fluoren-4-amine, which are critical for its potential use in applications like organic light-emitting diodes (OLEDs), could be elucidated using TD-DFT. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of light. The results of TD-DFT calculations would allow for the prediction of the molecule's UV-Vis absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption.

Unexplored Molecular Orbital and Charge Distribution Landscapes

The Significance of HOMO and LUMO Energy Levels

A key aspect of the computational analysis of any new organic semiconductor is the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron (electron transport). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that determines the material's electronic and optical properties. For this compound, these values remain to be computationally determined.

Potential for Intramolecular Charge Transfer

The molecular structure of this compound, featuring an electron-donating triphenylamine (B166846) moiety and a fluorene (B118485) core, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, electron density moves from the donor part of the molecule to the acceptor part. Computational studies could map the electron density distribution in both the ground and excited states to confirm and quantify the extent of this charge transfer. This is a crucial factor influencing the fluorescence properties and the performance of the material in optoelectronic devices.

The Role of Conformation in Electronic Structure

The three-dimensional arrangement of the phenyl rings in the triphenylamine group and their orientation relative to the fluorene backbone would significantly impact the electronic structure of this compound. Computational studies could explore the potential energy surface as a function of key dihedral angles to understand how different conformations affect the HOMO-LUMO gap and other electronic properties. This would provide insight into the molecule's flexibility and how its properties might change in different environments.

Prediction of Charge Transport Pathways and Carrier Mobility

The movement of charge carriers, specifically holes in the case of HTMs, is a critical factor governing the efficiency of an organic electronic device. Computational chemistry provides powerful tools to predict these pathways and the mobility of the carriers.

At the molecular level, charge transport in amorphous organic materials is conceptualized as a series of "hopping" events between adjacent molecules. The efficiency of this process is primarily determined by two key parameters that can be calculated using quantum chemical methods: the reorganization energy (λ) and the electronic coupling (or transfer integral, V).

The reorganization energy represents the energy required to deform the molecular geometry from its neutral state to its ionized state and vice versa. A lower reorganization energy is desirable for efficient charge transport as it signifies a smaller energetic barrier for the hopping process. For molecules containing triphenylamine and fluorene units, the reorganization energy for hole transport is generally expected to be low due to the ability of these groups to delocalize the positive charge, thus minimizing geometric changes upon ionization.

The electronic coupling describes the strength of the interaction between the frontier molecular orbitals of adjacent molecules involved in the hopping event. A larger electronic coupling facilitates faster charge transfer. This parameter is highly dependent on the intermolecular distance and orientation. In amorphous films, where molecules are randomly oriented, computational models often employ methods like Monte Carlo simulations to average the charge hopping rates over a multitude of different molecular pair configurations.

While specific carrier mobility values for this compound are not documented, studies on similar fluorene-based HTMs provide a valuable benchmark. For instance, research on 2,7-disubstituted 9,9-dimethylfluorene derivatives has shown that hole mobilities can be tuned by modifying the peripheral amine groups. nih.gov This suggests that the triphenylamine group in the target compound is likely to endow it with favorable hole-transporting characteristics.

Table 1: Predicted Localization of Frontier Molecular Orbitals and their Role in Charge Transport

| Molecular Orbital | Predicted Primary Localization | Role in Charge Transport |

| HOMO | Triphenylamine moiety | Primary pathway for hole transport |

| LUMO | Fluorene core and phenyl groups | Potential pathway for electron transport (if applicable) |

Computational Design and Screening of this compound Derivatives

Computational chemistry is an indispensable tool for the rational design of new materials with enhanced properties. By systematically modifying the molecular structure of this compound in silico, it is possible to screen a vast library of potential derivatives and identify those with the most promising characteristics for specific applications.

The primary goals for designing derivatives of a hole-transporting material like this compound typically include:

Tuning Energy Levels: The HOMO and LUMO energy levels are critical for ensuring efficient charge injection from adjacent layers in an OLED. The HOMO level should ideally match the work function of the anode, while the LUMO level should be high enough to block electrons from leaking from the emissive layer. Computational methods like Density Functional Theory (DFT) can accurately predict these energy levels. For instance, introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) on the peripheral phenyl rings of the triphenylamine moiety would be expected to raise the HOMO level, potentially improving hole injection. Conversely, introducing electron-withdrawing groups (e.g., cyano, fluoro) would lower the HOMO level.

Enhancing Carrier Mobility: As discussed previously, minimizing the reorganization energy and maximizing the electronic coupling can lead to higher carrier mobility. Computational screening can assess these parameters for a range of derivatives. For example, modifications that increase the planarity of the molecule without inducing crystallization could enhance electronic coupling.

Improving Morphological Stability: The thermal stability and the ability to form stable amorphous films are crucial for the operational lifetime of OLEDs. The glass transition temperature (Tg) is a key indicator of this stability. While direct computational prediction of Tg is complex, molecular dynamics simulations can provide insights into the intermolecular interactions and packing that influence this property. The bulky nature of the triphenyl groups at the C9 position of the fluorene in the parent molecule already contributes positively to morphological stability. Further modifications could involve adding even bulkier substituents to prevent crystallization.

Table 2: Hypothetical Derivatives of this compound and their Predicted Properties

| Derivative | Modification | Predicted Effect on HOMO Level | Predicted Effect on Hole Mobility |

| Derivative A | Addition of methoxy groups to the para-positions of the peripheral phenyl rings | Increase | Potential Increase |

| Derivative B | Replacement of peripheral phenyl rings with naphthyl groups | Slight Decrease | Potential Increase due to larger π-system |

| Derivative C | Introduction of cyano groups to the fluorene core | Significant Decrease | Potential Decrease |

| Derivative D | Replacement of C9-phenyl groups with spirobifluorene | Minimal Change | Potential Increase due to rigidified core |

It is important to note that the predictions in Table 2 are qualitative and based on established principles of molecular design in organic electronics. Actual quantitative values would require dedicated computational studies for each derivative.

Research on Optoelectronic and Electronic Applications of N,9,9 Triphenyl 9h Fluoren 4 Amine Derivatives

Role as a Hole-Transporting Material (HTM) in Organic Electronic Devices

N,9,9-Triphenyl-9H-fluoren-4-amine and its derivatives are extensively investigated as hole-transporting materials (HTMs) in organic electronic devices such as OLEDs and perovskite solar cells. The core chemical structure provides a robust framework for efficient hole transport, a critical function for the performance of these devices.

Design Principles for Enhanced Charge Mobility in HTMs

The charge mobility of a hole-transporting material is a crucial parameter that directly influences the efficiency of an organic electronic device. For derivatives of this compound, several design principles are employed to enhance this property. A key strategy involves the incorporation of rigid and bulky substituents. The fluorene (B118485) unit itself provides a rigid and planar core which is beneficial for intermolecular charge hopping. The triphenylamine (B166846) group, with its propeller-like structure, contributes to forming a stable amorphous glass phase, which is essential for the longevity of the device by preventing crystallization.

Furthermore, creating a three-dimensional molecular architecture is a vital design principle. By attaching bulky side groups to the fluorene or triphenylamine units, researchers can prevent close molecular packing (π-π stacking), which can otherwise lead to the formation of excimers and a decrease in charge mobility. This steric hindrance ensures that the material maintains a high glass transition temperature (Tg), contributing to the morphological stability of the device during operation.

Another important design aspect is the strategic placement of electron-donating groups. The triphenylamine moiety is an excellent electron donor, which is fundamental to the hole-transporting nature of these materials. Modifications to the triphenylamine or the introduction of other electron-donating groups can fine-tune the highest occupied molecular orbital (HOMO) energy level of the material, which is critical for efficient hole injection from the anode.

Strategies for Optimizing Charge Injection and Transport Mechanisms

Efficient charge injection and transport are paramount for high-performance organic electronic devices. For this compound-based HTMs, several strategies are employed to optimize these mechanisms. One primary strategy is the tuning of the HOMO energy level to match the work function of the anode material, typically indium tin oxide (ITO). A smaller energy barrier between the anode and the HTM facilitates efficient hole injection. This is often achieved by introducing electron-donating substituents to the triphenylamine moiety, which raises the HOMO level.

Interfacial Engineering Approaches in Multi-Layer Device Stacks

The interfaces between different layers in an organic electronic device play a critical role in its performance. Interfacial engineering is therefore a crucial aspect of device optimization. In devices employing this compound derivatives as the HTM, several interfacial engineering approaches are utilized.

One common approach is the use of a hole-injection layer (HIL) between the anode (e.g., ITO) and the HTM. Materials like hexaazatriphenylene hexacarbonitrile (HAT-CN) are often used to modify the work function of the ITO, reducing the hole injection barrier to the HTM. This results in improved device performance, including lower driving voltage and higher efficiency. mdpi.com

Another strategy involves the surface treatment of the underlying layer. For instance, plasma treatment or the deposition of a thin layer of a self-assembled monolayer (SAM) on the ITO surface can improve the adhesion and electrical contact with the subsequent HTM layer. This leads to more uniform film formation and reduces the likelihood of short circuits.

In the context of perovskite solar cells, interfacial engineering between the perovskite layer and the HTM is critical for efficient charge extraction and to prevent degradation. The use of additives in the HTM layer or the introduction of a thin buffer layer at the perovskite/HTM interface can passivate defects at the perovskite surface and improve the energy level alignment for more efficient hole extraction.

Applications in Organic Light-Emitting Diode (OLED) Research

The unique photophysical and electrochemical properties of this compound derivatives make them highly suitable for various roles within OLEDs, not just as HTMs but also as host materials, emitters, and even hole-blocking materials.

Development as Host Materials for Electroluminescence

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in dispersing the phosphorescent dopant and facilitating energy transfer to it. Derivatives of this compound are excellent candidates for host materials due to their high triplet energy (ET). A high ET is essential to prevent the back-transfer of energy from the phosphorescent dopant to the host, which would otherwise quench the emission.

The rigid fluorene core and the bulky triphenylamine groups contribute to a high ET by minimizing vibrational and rotational energy loss. By creating bipolar host materials through the combination of the electron-donating this compound unit with electron-accepting moieties like triazine or pyrimidine, a balanced injection of both holes and electrons into the emissive layer can be achieved. mdpi.comrsc.orgrsc.orgresearchgate.net This leads to a wider recombination zone and a reduction in efficiency roll-off at high brightness.

For example, a bipolar material, N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR), was synthesized and used as a host for a yellow phosphorescent dopant. The resulting OLED showed good performance with a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com

| Compound | Role | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

| FLU-TPA/PYR | Host | Yellow Phosphorescent | 21.70 | 13.64 | 7.75 | mdpi.com |

| FLU-TPA/TRZ | Host | Yellow Phosphorescent | - | - | - | mdpi.com |

| TPA-2ACR | HTL | Yellow Phosphorescent | 55.74 | 29.28 | 21.59 | nih.gov |

| PhCAR-2ACR | Host | Yellow Phosphorescent | 23.13 | 6.05 | 7.65 | nih.gov |

Design as Emitter and Hole Blocking Materials

While primarily known as HTMs and hosts, derivatives of this compound have also been explored as emitters and hole-blocking materials.

As emitters, their bipolar nature can be exploited. By carefully designing the molecular structure to have a suitable energy gap and high photoluminescence quantum yield, these materials can function as non-doped fluorescent emitters. For instance, the bipolar material N1-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/TRZ) was used as a non-doped fluorescent emitter, demonstrating current, power, and external quantum efficiencies of 10.30 cd/A, 6.47 lm/W, and 3.57%, respectively. mdpi.com

The design of this compound derivatives as hole-blocking materials (HBMs) is less common but is an area of active research. An effective HBM must have a high HOMO energy level to block the transport of holes from the emissive layer to the electron-transporting layer, and a suitable lowest unoccupied molecular orbital (LUMO) energy level to allow for efficient electron transport. By introducing strong electron-withdrawing groups to the fluorene core, it is possible to lower the HOMO level sufficiently to create an effective hole-blocking barrier.

For example, a material named DTAF, or 9,9-di[4-(di-p-tolyl)aminophenyl]fluorine, has been classified as both a hole-transporting and an electron-blocking material, indicating the versatility of this class of compounds. filgen.jp

| Compound | Role | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

| FLU-TPA/TRZ | Non-doped Emitter | 10.30 | 6.47 | 3.57 | mdpi.com |

Strategies for Exciton (B1674681) Management (e.g., Exciplex Formation)

The management of excitons—bound pairs of electrons and holes—is fundamental to the efficiency of organic light-emitting diodes (OLEDs). Derivatives of this compound are instrumental in this field, primarily due to their utility as host materials and in thermally activated delayed fluorescence (TADF) emitters. mdpi.com The inherent bipolar nature of fluorene-triphenylamine structures, where the TPA unit acts as an electron donor and the fluorene can be linked to an acceptor moiety, allows for the formation of materials with well-separated highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO). rsc.org

This separation is a cornerstone of TADF, a mechanism that allows OLEDs to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC). mdpi.comrsc.org A small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is crucial for efficient RISC. The modular design of fluorene-TPA derivatives enables chemists to fine-tune this gap. For instance, by incorporating these hybrids into larger molecular complexes, the energy levels of the intramolecular charge-transfer (ICT) states can be precisely controlled, leading to ΔE(S₁–T₁) values as low as ~0.03 eV. rsc.org

Furthermore, fluorene-TPA derivatives serve as excellent host materials for phosphorescent and TADF dopants. An effective host must have a higher triplet energy than the guest emitter to ensure efficient energy transfer and prevent back-energy flow. mdpi.com The rigid and bulky structure of the fluorene and TPA units helps to prevent aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA), which are detrimental processes that reduce device efficiency. mdpi.com In one study, a yellow phosphorescent OLED using a fluorene-TPA/pyrimidine derivative as the host achieved a maximum external quantum efficiency (EQE) of 7.75%. mdpi.com The strategic design of these molecules, balancing charge transport and managing exciton energies, is key to their success in advanced lighting technologies.

Contributions to Organic Photovoltaics (OPVs) and Solar Cell Research

In the realm of solar energy, particularly in perovskite solar cells (PSCs), derivatives of this compound have emerged as highly effective hole-transporting materials (HTMs). researchgate.netprein.fi The function of an HTM is to efficiently extract positive charges (holes) from the light-absorbing perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent recombination. The triphenylamine core is exceptionally well-suited for this role due to its low ionization potential and high hole mobility. rsc.orgnih.gov

Research has shown that fluorene-based HTMs can be synthesized inexpensively and are capable of anchoring to the surface of the perovskite absorber. This interaction not only facilitates charge transfer but can also protect the sensitive perovskite layer from environmental degradation, such as from moisture. prein.fi The performance of solar cells is highly dependent on the properties of the HTM. For example, a device using a fluorene-triphenylamine copolymer as the HTM in a polymer solar cell demonstrated significant photovoltaic activity. nih.govsemanticscholar.org By carefully engineering the molecular structure, researchers have achieved power conversion efficiencies (PCEs) in PSCs that are comparable to those using the state-of-the-art but more expensive HTM, spiro-OMeTAD. researchgate.net

Integration as Electron and Hole Transport Layers

The electronic character of this compound and its derivatives makes them predominantly p-type semiconductors, meaning they are adept at transporting positive charges (holes). Consequently, their primary role in OPVs is as the Hole Transport Layer (HTL). researchgate.netnih.gov The triphenylamine unit is a strong electron donor, which is a key requirement for a material to function as an HTL. rsc.org Numerous studies have successfully incorporated fluorene-triphenylamine materials as the HTL in PSCs, leading to high efficiency and, in some cases, improved device stability. researchgate.neteuropean-mrs.com

Conversely, for a material to act as an Electron Transport Layer (ETL), it must be an n-type semiconductor, capable of accepting and transporting electrons. This requires the presence of strong electron-accepting functional groups. The inherent structure of this compound is not conducive to this function. However, the versatility of the fluorene core allows for modification. By replacing the electron-donating amine groups with potent electron-accepting units, such as nitro (-NO₂) or cyano (-CN) groups, it is possible to create n-type fluorene derivatives. mdpi.comacs.org Research into poly(nitro)fluorene acceptors demonstrates that these modified structures can function as electron acceptors, which is the foundational property needed for an ETL. mdpi.comstrath.ac.uk Therefore, while standard fluorene-amine compounds are used as HTLs, targeted chemical modification is necessary to repurpose the fluorene scaffold for ETL applications.

Molecular Design for Interfacial Energy Level Alignment

Efficient charge transfer at the interface between the perovskite absorber and the charge transport layers is governed by the alignment of their respective energy levels. For an HTL, its HOMO level must be slightly higher than the valence band maximum (VBM) of the perovskite to create a driving force for hole extraction. Similarly, its LUMO level should be significantly higher than the perovskite's conduction band minimum (CBM) to effectively block electrons.

Molecular design plays a critical role in tuning these energy levels. Introducing different substituent groups onto the fluorene-triphenylamine backbone can systematically alter the HOMO and LUMO energies. For example, incorporating electron-withdrawing groups like fluorine atoms can lower the HOMO level, which often leads to a higher open-circuit voltage (Voc) and improved PCE in the final solar cell device. nih.govsemanticscholar.org Conversely, adding electron-donating groups like methoxy (B1213986) (-OCH₃) can raise the HOMO energy level, which can enhance the hole-transporting ability and reduce the energy barrier for hole injection from the anode. rsc.org

Computational studies, such as Density Functional Theory (DFT), are often used to predict these energy levels before synthesis. The table below summarizes theoretical and experimental findings on how molecular modifications impact the frontier molecular orbitals of fluorene-triphenylamine derivatives.

| Derivative Type | Modification | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| PF-TPA Copolymer | Alternating fluorene-triphenylamine | -5.04 | -2.22 | 2.82 | rsc.org |

| Gold(III) Complex | Fluorene-TPA ligand | -5.39 | -2.86 | 2.53 | rsc.org |

| Fluorinated Polymer | Fluorine atom on backbone | -5.22 | -3.45 | 1.77 | nih.govsemanticscholar.org |

| FL02 HTM | Modified TPA side-chain | -5.15 | -2.10 | 3.05 | researchgate.net |

This ability to precisely control energy level alignment through rational molecular design is a key reason for the continued research interest in these materials for photovoltaic applications.

Exploration in Organic Field-Effect Transistors (OFETs) Research

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Due to their excellent hole-transporting characteristics, fluorene-triphenylamine derivatives have been investigated for use in p-channel OFETs. nih.govdntb.gov.ua

The non-coplanar, propeller-like structure of the triphenylamine unit helps to prevent strong intermolecular π-π stacking, which can be beneficial for achieving stable amorphous thin films with good processability. nih.gov At the same time, the fluorene unit provides rigidity and enhances charge transport. Research into solution-processable triarylamines, a class that includes fluorene-TPA hybrids, has demonstrated their potential for achieving high charge mobility and excellent ON/OFF ratios in OFET devices. nih.gov Copolymers incorporating fluorene and triphenylamine have been specifically noted for their high hole mobility, a critical parameter for efficient transistor operation. nih.govsemanticscholar.org While the field is dominated by other classes of materials, the inherent properties of fluorene-TPA systems make them a subject of ongoing exploration for transistor applications.

Investigation as Fluorescent Probes in Advanced Sensing Paradigms

The strong fluorescence of the fluorene core, combined with the electronically active triphenylamine group, makes these compounds promising candidates for fluorescent chemosensors. The operating principle of such sensors often relies on a change in the ICT character of the molecule upon interaction with a specific analyte.

For example, a molecule can be designed where the TPA unit acts as an electron donor and the fluorene unit is part of a larger π-conjugated acceptor system. In the resting state, the molecule exhibits a certain fluorescence. When the TPA's nitrogen atom or another integrated binding site interacts with an analyte (such as a metal ion or a proton), the electron-donating ability of the TPA can be altered. This change modulates the ICT process, leading to a detectable change in the fluorescence emission, such as quenching (a decrease in intensity) or a shift in wavelength (solvatochromism). nih.govresearchgate.net

Research on related push-pull systems has shown that protonation of a TPA-based molecule can cause a reversible change in its optical properties, making it a promising probe for pH sensing. nih.gov Similarly, fluorescence quenching is a well-documented phenomenon in fluorene-amine copolymers, where interactions can suppress luminescence. acs.org This sensitivity to the local chemical environment positions fluorene-triphenylamine derivatives as a versatile platform for the development of advanced fluorescent probes for detecting various chemical species.

Research into Electrochromic and Electrical Memory Device Architectures

Beyond light emission and photovoltaics, the redox activity of fluorene-triphenylamine derivatives has been harnessed for electrochromic and electrical memory applications.

Electrochromic Devices: Electrochromism is the phenomenon where a material changes color in response to an applied voltage. Triphenylamine and its derivatives are well-known electroactive materials that can be easily oxidized to form stable radical cations. nih.gov This oxidation process is accompanied by a distinct color change. By incorporating the fluorene-TPA motif into polymers, researchers have created materials for electrochromic devices (ECDs). kmathwig.com The fluorene units can enhance solubility and processability while also protecting the electroactive TPA units from degradation, leading to more stable devices. kmathwig.com

Electrical Memory Devices: Perhaps one of the most novel applications for this class of materials is in non-volatile resistive memory, also known as memristors. Researchers have fabricated memory devices by sandwiching a thin film of a fluorene-triphenylamine copolymer (PF-TPA) between two electrodes (e.g., ITO and Aluminum). rsc.orgrsc.org These devices exhibit bistable electrical switching, meaning they can be switched between a high-resistance "OFF" state and a low-resistance "ON" state by applying a specific voltage. rsc.orgresearchgate.net This property allows for the storage of digital information (0s and 1s).

These fluorene-triphenylamine based memory devices have demonstrated promising performance characteristics, including:

Rewritable Flash Memory: The ability to be written, erased, and read multiple times. rsc.org

High ON/OFF Ratio: The current in the ON state can be over 1,000 times higher than in the OFF state, allowing for clear differentiation between states. rsc.orgresearchgate.net

Good Stability: The devices can retain their stored state for over 10,000 seconds and endure hundreds of read cycles without significant degradation. rsc.org

The switching mechanism is believed to be related to charge trapping within the polymer and the formation of conductive filaments. nih.gov The development of these organic memory devices opens possibilities for low-cost, flexible, and large-area data storage applications.

Supramolecular Assembly and Host-Guest Interactions for Functional Materials

The strategic design of molecules that can self-assemble into well-defined supramolecular structures is a cornerstone of developing advanced functional materials. Derivatives of this compound, which combine the electron-donating triphenylamine (TPA) core with the bulky, rigid fluorene unit, are promising candidates for creating such materials through non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can direct the assembly of molecules into ordered architectures with emergent properties suitable for various optoelectronic applications.

The incorporation of specific functional groups onto the TPA-fluorene backbone can facilitate predictable self-assembly and the formation of host-guest complexes. For instance, the introduction of hydrogen-bonding moieties like ureas or carboxylic acids can lead to the formation of macrocycles and porous networks. These structures can encapsulate guest molecules, leading to materials with tailored electronic, optical, or sensing capabilities.

A notable example involves the study of triphenylamine-based covalent organic frameworks (COFs) which feature pores functionalized with carbonyl and hydrogen groups. These pores serve as preferred adsorption sites for guest molecules like trimesic acid (TMA) and halogen atoms. rsc.org The interaction between the host framework and the guest molecules can significantly alter the material's properties. For example, the inclusion of TMA through hydrogen bonding has been shown to reduce the band gap of the TPA COF, demonstrating the concept of supramolecular doping. rsc.org

Furthermore, the self-assembly of triphenylamine macrocycles has been investigated at the liquid-solid interface. The side chains attached to these macrocycles play a crucial role in their two-dimensional (2D) supramolecular network formation. nih.gov By carefully selecting the alkyl chains, it is possible to control the host-guest interactions and construct dynamic co-assembly patterns on surfaces. nih.gov

The following table summarizes key findings from research on the supramolecular assembly and host-guest interactions of related triphenylamine and fluorene derivatives, illustrating the potential for creating functional materials.

| Host Material System | Guest Molecule(s) | Key Interactions & Observations | Resulting Properties/Applications |

| Triphenylamine-based Covalent Organic Framework (COF) | Trimesic Acid (TMA), Halogen atoms | Hydrogen bonding (TMA), Adsorption at specific pore sites | Reduced band gap (supramolecular doping), Potential for tailored electronic properties rsc.org |

| Assembled Triphenylamine Bis-urea Macrocycle | 2,1,3-Benzothiadiazole, 2,5-Dichlorobenzoquinone, I₂ | Host-guest complex formation, Photoinduced electron transfer (PET) | Charge transfer absorptions, Significantly smaller optical band gaps, Potential for photocatalysis and sensing rsc.org |

| Conjugated Triphenylamine Macrocycles with Alkyl Chains | Not specified | 2D self-assembly at liquid-solid interface, Side-chain dependent host-guest interactions | Formation of ordered supramolecular nanopatterns, Dynamic co-assembly on surfaces nih.gov |

| Tris[4-(9-phenylfluoren-9-yl)phenyl]amine (TFTPA) | Iridium-based phosphorescent dopants (e.g., FIrpic) | Host for guest dopant molecules in OLEDs, Steric bulk hinders aggregation | High glass transition temperature, Morphological stability, Enhanced efficiency in blue and red PhOLEDs nycu.edu.tw |

These examples underscore the versatility of the triphenylamine-fluorene structural motif in designing materials where supramolecular organization and host-guest chemistry dictate function. While direct research on the supramolecular assembly of this compound is not extensively documented in the provided results, the principles demonstrated by its derivatives suggest a rich potential for the development of novel functional materials with applications in electronics, sensing, and photonics. The steric hindrance provided by the triphenyl and fluorenyl groups in TFTPA, for instance, is crucial for preventing aggregation and enhancing the performance of organic light-emitting diodes (OLEDs), a principle that would likely extend to this compound derivatives. nycu.edu.tw

Mechanistic Studies and Reaction Pathways of N,9,9 Triphenyl 9h Fluoren 4 Amine

Investigations into the Fundamental Reaction Mechanisms of Fluorene-Amine Synthesis

The synthesis of fluorene-amines can be achieved through various methodologies, with the choice of reactants and catalysts dictating the reaction pathway. One prominent approach involves the reductive amination of a carbonyl compound. A general procedure for this transformation utilizes an iridium catalyst in the presence of ammonium (B1175870) formate (B1220265).

A typical reaction protocol involves stirring a carbonyl compound with a catalytic amount of [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] and an excess of ammonium formate in methanol. The reaction proceeds at a mild temperature of 37°C over a period of 15 to 24 hours. The mechanism is believed to involve the in situ formation of an imine from the carbonyl compound and ammonia (B1221849) (from ammonium formate), which is then reduced by the iridium catalyst. This method is valued for its chemoselectivity, yielding the desired amine product. chemicalbook.com

Another significant synthetic route to functionalized fluorene (B118485) derivatives proceeds via a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides. This reaction affords highly conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. The proposed mechanism for this transformation involves the formation of allene (B1206475) carbocation intermediates, which then react with the aminoamide to furnish the final product. thieme-connect.de The choice of catalyst is crucial, with boron trifluoride etherate proving to be the most effective Lewis acid for this reaction. thieme-connect.de

| Catalyst | Solvent | Yield (%) | Reference |

| BF3·Et2O | Dichloromethane | >90 | thieme-connect.de |

| p-TsOH | Dichloromethane | Decreased | thieme-connect.de |

| FeCl3 | Dichloromethane | Decreased | thieme-connect.de |

| AlCl3 | Dichloromethane | No Reaction | thieme-connect.de |

| BF3·Et2O | Acetonitrile (B52724) | Decreased | thieme-connect.de |

| BF3·Et2O | Methanol | Decreased | thieme-connect.de |

| BF3·Et2O | Toluene | Decreased | thieme-connect.de |

Table 1: Effect of Catalyst and Solvent on the Synthesis of Fluorene-Amine Derivatives thieme-connect.de

Studies on Dealkylation Reactions of Fluorene-Substituted Amines

The dealkylation of amines, particularly the removal of an N-alkyl group, is a fundamental transformation in organic synthesis and metabolism. nih.gov In the context of fluorene-substituted amines, one studied reaction is the β-elimination of 9-(dimethylaminomethyl)fluorene. This reaction leads to the formation of dibenzofulvene through the elimination of dimethylamine (B145610). rsc.org

The mechanism of this elimination is highly dependent on the pH of the reaction medium. In aqueous sodium hydroxide (B78521) solutions (0.02-0.2M), the reaction is first-order in hydroxide, suggesting the formation of a fluorenyl anion as the rate-determining step. rsc.org At higher hydroxide concentrations (>0.2M), the reaction order with respect to hydroxide decreases, indicating a shift in the rate-determining step to the loss of the dimethylamine leaving group. rsc.org

In weakly basic buffer solutions, the reaction exhibits general acid catalysis, and the rate becomes pH-dependent. This observation is consistent with a stepwise mechanism involving the formation of a zwitterionic intermediate. At low pH, the reaction is preceded by the formation of a dimethylammonium cation, while at high pH, it is preceded by the formation of a fluoren-9-yl anion. rsc.org

Mechanistic Insights into Electropolymerization Processes of N,9,9-Triphenyl-9H-fluoren-4-amine Derivatives

The electropolymerization of fluorene derivatives is a key method for producing conductive polymers with applications in optoelectronic devices. While specific studies on the electropolymerization of this compound were not found in the provided search results, the general mechanism for related fluorene compounds offers valuable insights.

Future Directions and Emerging Research Areas for N,9,9 Triphenyl 9h Fluoren 4 Amine

Rational Design and Synthesis of Next-Generation N,9,9-Triphenyl-9H-fluoren-4-amine Derivatives

The future of this compound lies in the strategic design and synthesis of novel derivatives with tailored properties. Researchers are moving beyond serendipitous discovery towards a more rational approach, leveraging a deep understanding of structure-property relationships to create materials optimized for specific functions.

A key strategy involves the functionalization of the fluorene (B118485) core and the peripheral phenyl rings. The introduction of various electron-donating or electron-withdrawing groups can precisely tune the electronic and optical properties of the molecule. For instance, the synthesis of fluorene-based enamines through simple condensation reactions represents a cost-effective method to produce hole-transporting materials. rsc.org This approach avoids expensive cross-coupling reactions that often require costly catalysts and rigorous purification processes. rsc.org

Multicomponent reactions, such as those based on isocyanides, are also emerging as a powerful tool for creating diverse and complex fluorene derivatives. rug.nl These one-pot reactions allow for the efficient assembly of multiple molecular fragments, providing rapid access to a wide range of novel structures. rug.nl The exploration of different synthetic pathways, including the use of various catalysts and reaction conditions, is crucial for expanding the library of available derivatives. tue.nl

The table below showcases examples of rationally designed derivatives and their intended property enhancements:

| Derivative Type | Synthetic Strategy | Targeted Property Enhancement | Potential Application |

| Enamine-based fluorenes | Condensation reaction | High hole mobility, cost-effectiveness | Perovskite solar cells |

| Isocyanide-based adducts | Multicomponent reactions | Structural diversity, novel functionalities | Drug discovery, materials science |

| Functionalized 9-substituted fluorenes | Boron trifluoride catalyzed reaction | Tailored electronic and photophysical properties | Organic electronics |

Integration into Multifunctional Hybrid Material Systems

The integration of this compound derivatives into multifunctional hybrid material systems is a burgeoning research area with immense potential. These hybrid systems, which combine organic and inorganic components, can exhibit synergistic properties that surpass those of their individual constituents.

A prime example is the incorporation of these fluorene-based compounds as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.org The triphenylamine-fluorene structure provides excellent hole mobility and helps to form a stable interface with the perovskite layer, leading to enhanced power conversion efficiencies and improved device stability. acs.org The development of dopant-free HTMs based on these derivatives is a particularly active area of research, as it simplifies device fabrication and reduces costs.

Beyond solar cells, these derivatives are being explored in other hybrid systems. Their inherent fluorescence and sensitivity to their chemical environment make them promising candidates for chemical sensors. researchgate.net By integrating them into porous inorganic scaffolds or onto the surface of nanoparticles, highly sensitive and selective sensors for various analytes can be developed. The interaction of the analyte with the organic molecule can induce a measurable change in the fluorescence signal. researchgate.net

Exploration of Novel Application Paradigms Beyond Current Scope

While the primary focus of research on this compound derivatives has been in optoelectronic devices like OLEDs and solar cells, their unique properties open doors to a host of novel applications.

One exciting new frontier is photocatalysis. Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have demonstrated potential as efficient and selective photocatalysts for the oxidation of benzylamines. acs.org Given the structural similarities, fluorene-triphenylamine derivatives could be designed to act as metal-free, organic photocatalysts for a variety of chemical transformations. Their tunable electronic properties would allow for the optimization of their light absorption and redox potentials to drive specific reactions.

Another emerging application is in the field of fluorescent probes for chemical sensing. A derivative, N-[1,1'-Biphenyl]-4-yl-9,9-dimethyl-9H-fluoren-2-amine, has been identified as a fluorescent probe with selectivity for certain metal ions. biosynth.com This suggests that by judiciously modifying the structure of this compound, new probes with high sensitivity and selectivity for various ions, molecules, and even biological macromolecules could be developed.

Development of Computational-Experimental Feedback Loops for Accelerated Material Discovery

To accelerate the discovery of new and improved materials based on this compound, the development of robust computational-experimental feedback loops is essential. This synergistic approach combines the predictive power of computational modeling with the empirical validation of experimental synthesis and characterization.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, optical properties, and charge transport characteristics of new derivatives before they are synthesized. acs.org This allows researchers to screen a large number of virtual compounds and prioritize the most promising candidates for experimental investigation, saving significant time and resources.

High-throughput screening (HTS) methodologies can be integrated into this feedback loop to rapidly synthesize and characterize small quantities of a large number of derivatives. nih.gov For example, fluorescence-based assays can be used to quickly assess the properties of a library of compounds, with the results feeding back into the computational models to refine their predictive accuracy. nih.gov This iterative process of computational design, experimental synthesis and screening, and model refinement will undoubtedly expedite the discovery of next-generation materials with tailored functionalities.

The table below outlines the components of a computational-experimental feedback loop:

| Component | Description | Tools and Techniques |

| Computational Design | In-silico design and property prediction of new derivatives. | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) |

| Experimental Synthesis | Chemical synthesis of prioritized candidate molecules. | Multicomponent reactions, condensation reactions, cross-coupling |

| High-Throughput Screening | Rapid characterization of the properties of synthesized derivatives. | Fluorescence spectroscopy, cyclic voltammetry, automated synthesis platforms |

| Data Analysis & Model Refinement | Analysis of experimental data to validate and improve computational models. | Statistical analysis, machine learning algorithms |

By embracing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of innovative materials that will shape the future of technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.